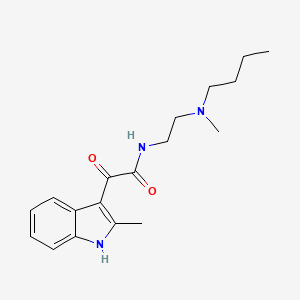

N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-[2-[butyl(methyl)amino]ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-4-5-11-21(3)12-10-19-18(23)17(22)16-13(2)20-15-9-7-6-8-14(15)16/h6-9,20H,4-5,10-12H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMNNHKMNMBKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Amide Group: The amide group can be introduced by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

Attachment of the Butyl(methyl)amino Group: The butyl(methyl)amino group can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with a secondary amine.

Industrial Production Methods

Industrial production of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the 2-methyl substituent on the indole ring.

N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but has an ethanamide group instead of an acetamide group.

Uniqueness

N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the 2-methyl substituent on the indole ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 274.36 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.

The biological activity of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

- Anti-inflammatory Effects : Indole derivatives often exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

- Cell Cycle Regulation : Preliminary studies suggest that it may affect cell cycle checkpoints, potentially leading to altered proliferation rates in certain cancer cell lines.

2. Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

-

In vitro Studies : Research indicates that N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values were determined to be in the micromolar range, suggesting significant potency against these cells.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 PC3 (Prostate) 15.0 HeLa (Cervical) 10.0 - In vivo Studies : Animal models have shown that administration of the compound can lead to reduced tumor growth rates and improved survival outcomes compared to control groups. The mechanism appears to involve apoptosis induction in tumor cells.

Case Study 1: Neuroprotection in Animal Models

A notable study evaluated the neuroprotective effects of the compound in a rat model of induced neuroinflammation. The results demonstrated a significant reduction in neuroinflammatory markers such as TNF-alpha and IL-6 following treatment with N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Case Study 2: Anticancer Activity

In a clinical setting, a small cohort of patients with advanced solid tumors was treated with this compound as part of a phase I trial. Results indicated a partial response in two patients, with stable disease observed in three others over a treatment period of eight weeks.

Q & A

Basic: What are the optimized synthetic routes for N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the acylation of a 2-methylindole precursor followed by N-alkylation. Key steps include:

- Acylation: Reacting 2-methylindole with oxalyl chloride to form 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, followed by coupling with a primary amine intermediate .

- N-Alkylation: Introducing the butyl(methyl)aminoethyl group via alkylation using 2-(butyl(methyl)amino)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) .

- Optimization Parameters: Temperature (60–80°C), solvent polarity (acetonitrile or DMF), and catalyst choice (e.g., p-toluenesulfonic acid) critically influence yield (reported 50–70%) and purity. Purification via column chromatography or recrystallization is recommended .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the indole ring (δ 7.0–7.8 ppm for aromatic protons), acetamide carbonyl (δ ~165–170 ppm), and aliphatic chains (δ 1.0–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a related indole-acetamide derivative showed [M+H]⁺ at m/z 283.1075 (calc. 283.1077) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands) .

Advanced: How can researchers design SAR studies to evaluate the role of the butyl(methyl)aminoethyl substituent?

Methodological Answer:

- Structural Modifications: Synthesize analogs with (i) varying alkyl chain lengths (e.g., propyl vs. pentyl), (ii) substituted amines (e.g., dimethylamino vs. pyrrolidinyl), and (iii) stereochemical variations .

- Biological Assays: Test analogs against targets like kinases or GPCRs using:

- In vitro enzyme inhibition assays (IC₅₀ determination).

- Cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

- Data Analysis: Compare potency (e.g., EC₅₀ shifts) and selectivity (e.g., >10-fold vs. off-targets) to map substituent effects .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay conditions or compound purity. To address this:

- Standardize Assays: Use consistent cell lines (e.g., HeLa vs. HepG2), incubation times (24–72 hrs), and controls (e.g., DMSO vehicle) .

- Purity Validation: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

- Mechanistic Follow-Up: Perform target engagement studies (e.g., SPR for binding affinity) or transcriptomic profiling to identify downstream pathways .

Advanced: How can researchers investigate the metabolic stability of this compound?

Methodological Answer:

- In vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- Metabolite Identification: Use high-resolution tandem MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Structural Refinement: Introduce deuterium or fluorine at metabolically labile sites (e.g., methyl groups) to enhance stability .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Reaction Scalability: Transition from batch to flow reactors for exothermic steps (e.g., acylation) to improve reproducibility .

- Purification: Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .

- Quality Control: Implement in-process monitoring (e.g., inline FTIR) to ensure intermediate consistency .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate binding modes to serum proteins (e.g., albumin) to predict bioavailability .

- Docking Studies: Model interactions with metabolic enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout: Delete putative targets (e.g., kinases) in cell lines and assess resistance to compound-induced cytotoxicity .

- Phosphoproteomics: Use SILAC-based mass spectrometry to map signaling pathway perturbations .

- In vivo Models: Test efficacy in xenograft mice, correlating tumor growth inhibition with pharmacokinetic parameters (Cₘₐₓ, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.